molecular formula C21H28N6O B6904529 N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6904529
M. Wt: 380.5 g/mol
InChI Key: FIFKFPXMZHVUDN-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a pyrrolidine ring, a piperidine ring, and a pyrimidine ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-2-16-12-20(24-15-23-16)27-11-5-6-17(14-27)25-21(28)19-13-18(7-8-22-19)26-9-3-4-10-26/h7-8,12-13,15,17H,2-6,9-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKFPXMZHVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=NC=CC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine-2-carboxamide core, followed by the introduction of the pyrrolidine and piperidine rings through nucleophilic substitution reactions. The final step involves the attachment of the 6-ethylpyrimidin-4-yl group to the piperidine ring via a coupling reaction, often facilitated by a palladium catalyst under inert conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the pyridine and pyrimidine rings.

    Reduction: Reduced forms of the piperidine and pyrrolidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly in signal transduction and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of receptor interaction, it can act as an agonist or antagonist, influencing signal transduction processes and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-3-carboxamide

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

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